molecular formula C7H18Cl2N2 B2998727 (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride CAS No. 2230913-58-1

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride

Cat. No.: B2998727
CAS No.: 2230913-58-1
M. Wt: 201.14
InChI Key: GUBSGFSIPMXYIP-AUCRBCQYSA-N
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Description

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One efficient method involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination with dimethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a metal catalyst. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein binding.

    Industry: The compound is used in the production of polymers and other materials where chirality is important.

Mechanism of Action

The mechanism by which (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine
  • (1S,3S)-3-N,3-N-Dimethylcyclopentane-1,3-diamine

Uniqueness

The uniqueness of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Properties

IUPAC Name

(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSGFSIPMXYIP-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230913-58-1
Record name rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
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